molecular formula C12H13F2NO4 B2589458 2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid CAS No. 1796973-49-3

2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid

Cat. No. B2589458
CAS RN: 1796973-49-3
M. Wt: 273.236
InChI Key: FENYKYOLOFTEAV-UHFFFAOYSA-N
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Description

2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid is a chemical compound with the CAS Number: 1796973-49-3 . It has a molecular weight of 273.24 . The IUPAC name for this compound is 2-(4-(2-(dimethylamino)-2-oxoethoxy)phenyl)-2,2-difluoroacetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13F2NO4/c1-15(2)10(16)7-19-9-5-3-8(4-6-9)12(13,14)11(17)18/h3-6H,7H2,1-2H3,(H,17,18) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Biomass Conversion and Sustainable Materials

  • Conversion of Plant Biomass : A review highlights the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks, exploring its use in producing monomers, polymers, and fuels as an alternative to non-renewable hydrocarbon sources. This suggests a potential area of research for similar compounds in biomass conversion and sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Remediation and Waste Treatment

  • Wastewater Disinfection : Research on peracetic acid's effectiveness as a disinfectant for wastewater effluents points towards applications in environmental remediation and waste treatment, suggesting a potential research direction for similar acids in enhancing eco-friendly disinfection methods (Kitis, 2004).

Antioxidant Properties and Biological Activities

  • Antioxidant and Biological Activities : A study on p-Coumaric acid and its conjugates discusses their significant antioxidant, anti-cancer, and anti-inflammatory activities. This indicates that similar compounds might also possess potent biological activities worth exploring for therapeutic applications (Pei, Ou, Huang, & Ou, 2016).

Biochemical Implications in Health

  • Methylated Arsenicals : An analysis of the metabolism, carcinogenicity, and human risk assessment of methylated arsenicals suggests a framework for studying similar compounds' biochemical behavior and implications in health, highlighting the importance of understanding metabolic pathways and toxicological profiles (Cohen, Arnold, Eldan, Lewis, & Beck, 2006).

Pharmacological Effects and Toxicological Assessments

  • Toxicological Effects of Hallucinogens : A review on 25I-NBOME discusses its pharmacological effects and clinical cases, indicating the necessity for detailed toxicological assessments of chemical compounds with potential psychoactive properties. This underlines the importance of safety evaluations in the development and study of new chemical entities (Kamińska, Świt, & Malek, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-[4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO4/c1-15(2)10(16)7-19-9-5-3-8(4-6-9)12(13,14)11(17)18/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENYKYOLOFTEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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